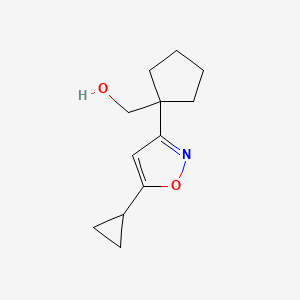

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Beschreibung

BenchChem offers high-quality (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

[1-(5-cyclopropyl-1,2-oxazol-3-yl)cyclopentyl]methanol |

InChI |

InChI=1S/C12H17NO2/c14-8-12(5-1-2-6-12)11-7-10(15-13-11)9-3-4-9/h7,9,14H,1-6,8H2 |

InChI-Schlüssel |

OOKVWQMRXWRANR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(CO)C2=NOC(=C2)C3CC3 |

Herkunft des Produkts |

United States |

Synthesis Pathway and Mechanistic Insights for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Executive Summary

(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a sterically constrained, 1,1-disubstituted cyclopentane derivative featuring a 3,5-disubstituted isoxazole core. Molecules bearing this spiro-like topology are highly valued in modern drug discovery as rigidified bioisosteres, frequently utilized to optimize the pharmacokinetic profiles and binding affinities of kinase and GPCR inhibitors.

This technical whitepaper details a highly efficient, three-step synthetic pathway to construct this molecule. The methodology leverages a regioselective 1,3-dipolar cycloaddition to build the heterocycle, a double alkylation to forge the carbocycle, and a chemoselective reduction to yield the final primary alcohol.

Retrosynthetic Strategy

The structural complexity of the target molecule can be systematically deconstructed into readily available starting materials through three logical disconnections:

-

Functional Group Interconversion (FGI): The primary alcohol is derived from the chemoselective reduction of an ester precursor.

-

Cycloalkylation: The cyclopentane ring is forged via a double alkylation of an active methylene compound using 1,4-dibromobutane.

-

Heteroaromatic Construction: The isoxazole core is assembled via a[3+2] cycloaddition between a terminal alkyne (cyclopropylacetylene) and a nitrile oxide generated in situ.

Caption: Retrosynthetic disconnection of the target compound into primary building blocks.

Mechanistic Causality & Reaction Design

Step 1: 1,3-Dipolar Cycloaddition via Mukaiyama Dehydration

The construction of the isoxazole ring requires the generation of a highly reactive nitrile oxide intermediate. This is achieved using the [1]. Ethyl 3-nitropropanoate is treated with phenyl isocyanate (PhNCO) and a catalytic amount of triethylamine. The base deprotonates the primary nitroalkane to form a nitronate anion, which subsequently attacks the electrophilic carbon of PhNCO. Elimination yields ethoxycarbonylmethyl nitrile oxide and diphenylurea as a byproduct.

The in situ generated nitrile oxide immediately undergoes a concerted, regioselective[3+2] cycloaddition with cyclopropylacetylene. The regioselectivity is strictly dictated by Frontier Molecular Orbital (FMO) interactions, exclusively yielding the 3,5-disubstituted isoxazole architecture.

Caption: Mukaiyama dehydration mechanism for in situ nitrile oxide generation and cycloaddition.

Step 2: Spiro-Cycloalkylation

The methylene protons situated between the ester carbonyl and the isoxazole ring in the Step 1 product are highly acidic (pKa ~14-16). Treatment with a strong base (Sodium Hydride, NaH) generates a resonance-stabilized carbanion. The addition of 1,4-dibromobutane initiates a sequential double SN2 displacement. The entropic favorability of 5-membered ring closure drives the second alkylation event rapidly to completion, forging the quaternary carbon center.

Step 3: Chemoselective Reduction

Reducing a sterically hindered ester to a primary alcohol typically requires strong hydride donors like Lithium Aluminum Hydride (LiAlH4). However, LiAlH4 is notorious for causing reductive cleavage of the weak N–O bond within isoxazole rings. To preserve the heterocycle, Lithium Borohydride (LiBH4) is selected. LiBH4 provides a milder, chemoselective reduction environment that efficiently converts the ester to the alcohol without compromising the structural integrity of the isoxazole[2].

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters, expected yields, and key analytical markers utilized to validate each step of the synthesis.

| Synthesis Step | Reagents & Conditions | Time / Temp | Expected Yield | Analytical Markers (Self-Validation) |

| 1. Cycloaddition | PhNCO (2.0 eq), Et3N (0.1 eq), Toluene | 12h / 80 °C | 72 - 78% | LC-MS: [M+H]+ 224.1TLC: Rf 0.45 (4:1 Hex/EtOAc) |

| 2. Cycloalkylation | 1,4-dibromobutane (1.1 eq), NaH (2.5 eq), DMF | 16h / 0 °C to rt | 80 - 85% | LC-MS: [M+H]+ 278.1TLC: Rf 0.60 (4:1 Hex/EtOAc) |

| 3. Reduction | LiBH4 (2.0 eq), THF | 4h / 0 °C to rt | 88 - 92% | LC-MS: [M+H]+ 236.1TLC: Rf 0.20 (2:1 Hex/EtOAc) |

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(5-cyclopropylisoxazol-3-yl)acetate

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl 3-nitropropanoate (10.0 mmol, 1.0 eq) and cyclopropylacetylene (12.0 mmol, 1.2 eq) in anhydrous toluene (30 mL).

-

Activation: Add phenyl isocyanate (20.0 mmol, 2.0 eq) followed by triethylamine (1.0 mmol, 0.1 eq) dropwise.

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours. A white precipitate (diphenylurea) will form as the reaction progresses, serving as a visual indicator of nitrile oxide generation.

-

Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the diphenylurea. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 25% EtOAc in Hexanes) to afford the product as a pale yellow oil.

Protocol B: Synthesis of Ethyl 1-(5-cyclopropylisoxazol-3-yl)cyclopentanecarboxylate

-

Deprotonation: Suspend Sodium Hydride (60% dispersion in mineral oil, 25.0 mmol, 2.5 eq) in anhydrous DMF (40 mL) at 0 °C under argon.

-

Enolate Formation: Add a solution of the product from Protocol A (10.0 mmol, 1.0 eq) in DMF (10 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Alkylation: Add 1,4-dibromobutane (11.0 mmol, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.

-

Workup: Carefully quench the reaction with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with water (3 x 50 mL) and brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via flash chromatography (Silica gel, 10% EtOAc in Hexanes) to yield the spiro-cyclopentane derivative.

Protocol C: Synthesis of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

-

Reduction: Dissolve the ester from Protocol B (5.0 mmol, 1.0 eq) in anhydrous THF (25 mL) and cool to 0 °C under argon.

-

Hydride Addition: Add Lithium Borohydride (LiBH4, 2.0 M in THF, 10.0 mmol, 2.0 eq) slowly via syringe.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours. Monitor complete consumption of the ester via TLC.

-

Quench & Workup: Cool the reaction back to 0 °C and carefully quench with methanol (5 mL) until effervescence stops, followed by water (20 mL). Extract with EtOAc (3 x 30 mL). Wash the organic layers with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Purify via flash chromatography (Silica gel, 30% to 50% EtOAc in Hexanes) to afford the target primary alcohol as a white solid.

References

-

Title: Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition Source: National Institutes of Health (NIH) / PMC URL: [Link] (Supports the Mukaiyama dehydration methodology for in situ nitrile oxide generation[1])

-

Title: A Novel, General Method for the Synthesis of Nitrile Oxides Source: Organic Letters (ACS Publications) URL: [Link] (Supports the mechanistic pathways of 1,3-dipolar cycloadditions and nitrile oxide reactivity)

-

Title: Reduction Reactions and Heterocyclic Chemistry Source: Jones Research Group URL: [Link] (Supports the chemoselective use of LiBH4 to prevent N-O bond cleavage during ester reduction,[2])

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the intricate journey of drug discovery and development, the adage "formulation begins with the molecule" has never been more pertinent. The intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built.[1][2][3] A comprehensive understanding of these characteristics is not merely an academic exercise but a critical determinant of a candidate's success, influencing everything from bioavailability and stability to manufacturability.[4] This guide provides an in-depth examination of the physicochemical properties of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (CAS No. 1352498-17-9), a molecule of interest due to its constituent cyclopropyl and isoxazole moieties, which are frequently found in contemporary medicinal chemistry.[5][6] The cyclopropyl group can enhance metabolic stability and potency, while the isoxazole ring serves as a versatile scaffold with a wide range of biological activities.[5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies for the characterization of this and structurally related compounds.

Molecular Structure and its Implications

The structure of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is a composite of several key functional groups that dictate its physicochemical behavior. The molecule features a central cyclopentyl ring, which, along with the cyclopropyl group, imparts significant lipophilicity. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, introduces polarity and potential for hydrogen bonding. The primary alcohol (-CH₂OH) is a key hydrogen bond donor and acceptor, significantly influencing aqueous solubility and potential for metabolic transformation.

Lipophilicity: A Predictor of In Vivo Behavior

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design, impacting absorption, distribution, metabolism, and excretion (ADME).[8] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) at a specific pH.

Predicted Lipophilicity

While experimental data for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is not publicly available, computational methods can provide a reliable estimate. Based on its structure, a moderately lipophilic character is anticipated.

| Parameter | Predicted Value | Method | Significance |

| LogP | 2.5 - 3.5 (Estimated) | Fragment-based methods (e.g., ClogP) | Indicates a good balance for oral absorption, as per Lipinski's Rule of 5 (LogP < 5).[8] |

| LogD at pH 7.4 | 2.5 - 3.5 (Estimated) | Calculated from LogP and predicted pKa | Reflects lipophilicity at physiological pH, crucial for predicting membrane permeability.[8] |

Experimental Determination of LogP/LogD: The Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, a direct measurement of the compound's partitioning between n-octanol and water.[9]

Protocol:

-

Preparation of Pre-Saturated Solvents: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.

-

Standard Solution Preparation: A stock solution of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is prepared in the aqueous phase.

-

Partitioning: Equal volumes of the aqueous standard solution and n-octanol are combined in a flask and agitated until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[10]

Diagram of the Shake-Flask Method Workflow

Caption: Workflow for experimental LogP determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream.[11][12] The isoxazole ring in (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is expected to be weakly basic due to the nitrogen atom.

Predicted pKa

Computational tools can predict the pKa based on the molecule's structure.

| Parameter | Predicted Value | Significance |

| pKa (basic) | 2.0 - 4.0 (Estimated) | Influences solubility and absorption in the acidic environment of the stomach. |

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[13]

Protocol:

-

Sample Preparation: A solution of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is prepared in water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the half-equivalence point of the titration.

Diagram of the pKa Determination Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[3] The solubility of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol will be a balance between the polar alcohol and isoxazole groups and the nonpolar hydrocarbon framework.

Predicted Solubility

Based on its structure, the compound is expected to have low to moderate aqueous solubility.

| Parameter | Predicted Value | Method | Significance |

| Aqueous Solubility | 10 - 100 µg/mL (Estimated) | General Solubility Equation (GSE) | Low solubility can be a major hurdle for oral bioavailability. |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a buffer solution of a specific pH (e.g., pH 7.4).

-

Equilibration: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined by HPLC.

Solid-State Properties: Impact on Stability and Manufacturing

The solid-state properties of an API, such as its crystalline form (polymorphism) and melting point, are crucial for its stability, dissolution rate, and manufacturability.[1][2][4]

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound.

Experimental Determination:

The melting point can be determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which also provides information on thermal transitions.[1]

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physicochemical properties.[2][4]

Screening for Polymorphs:

A polymorphism screen involves crystallizing the compound from a variety of solvents and under different conditions (e.g., temperature, evaporation rate) to identify different crystalline forms. These forms are then characterized by techniques such as X-ray Powder Diffraction (XRPD) and DSC.[1]

Chemical Stability: Ensuring Drug Product Integrity

Chemical stability is essential to ensure that the API does not degrade over time, which could lead to a loss of potency or the formation of toxic impurities.

Forced Degradation Studies:

Forced degradation studies are conducted to identify the degradation pathways and products of an API under stressed conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation).

Protocol:

-

Stress Conditions: Solutions of the compound are exposed to various stress conditions.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Identification: Degradation products can be identified using mass spectrometry (LC-MS).

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and identity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Conclusion: A Roadmap for Successful Drug Development

The comprehensive physicochemical characterization of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. By systematically determining its lipophilicity, pKa, solubility, solid-state properties, and stability, researchers can gain invaluable insights into its likely in vivo behavior and develop a robust formulation strategy. The methodologies presented here represent a standard, yet rigorous, approach to de-risking a compound in the early stages of drug development, ultimately paving the way for the successful translation of a promising molecule into a safe and effective medicine.

References

- Malvern Panalytical. (n.d.). Solid-State Analysis of Active Pharmaceutical Ingredients.

- SEQENS. (n.d.). Solid state characterisation: R&D Expertise.

- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?.

- Auriga Research. (n.d.). Solid State Characterization.

- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- Research Communities. (2020, March 23). AIBL: a pKa prediction method that can correct experiment.

- Combinatorial Chemistry & High Throughput Screening. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

- PubMed. (2013, November 19). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds.

- ACS Publications. (2022, May 9). How to Predict the pKa of Any Compound in Any Solvent | ACS Omega.

- Research Outreach. (2023, November 8). pKa prediction from ab initio calculations.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction.

- PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- PMC. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing.

- PubMed. (2015, December 24). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.

- Fluorochem. (n.d.). (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanol (CAS 1352535-59-1).

- PubChem. (n.d.). Cyclopentyl(1,3-thiazol-5-yl)methanol | C9H13NOS | CID 80476663.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Smolecule. (2024, August 10). Buy (1-(5-Methylisoxazol-3-yl)cyclopropyl)methanol.

- Pacific BioLabs. (n.d.). Physicochemical Properties.

- The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties.

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.

- BLDpharm. (n.d.). 1352498-17-9|(1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol.

- PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- ACS Publications. (2022, December 7). Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides | Journal of Agricultural and Food Chemistry.

- Hypha Discovery Blogs. (2021, September 24). Metabolism of cyclopropyl groups.

- PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.

Sources

- 1. solitekpharma.com [solitekpharma.com]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. alfatestlab.com [alfatestlab.com]

- 4. Solid-State Analysis of Active Pharmaceutical Ingredients | Malvern Panalytical [malvernpanalytical.com]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. acdlabs.com [acdlabs.com]

- 11. communities.springernature.com [communities.springernature.com]

- 12. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 13. books.rsc.org [books.rsc.org]

Spectroscopic data for (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (NMR, IR, MS)

Spectroscopic Elucidation of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: An In-Depth Technical Guide

Executive Summary

The compound (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (Chemical Formula: C₁₂H₁₇NO₂) is a highly functionalized heterocyclic building block frequently utilized in drug discovery and the synthesis of kinase inhibitors. Its architecture features a 5-cyclopropylisoxazole core covalently linked to a 1,1-disubstituted cyclopentane ring bearing a hydroxymethyl moiety. Because the spatial arrangement and electronic distribution of this molecule dictate its pharmacological binding affinity, rigorous structural validation is paramount. This whitepaper establishes a definitive, self-validating spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—to guide researchers in the accurate characterization of this compound.

Orthogonal Analytical Strategy

Relying on a single analytical technique introduces the risk of structural misassignment, particularly for molecules with adjacent quaternary centers and heteroaromatic rings. We employ an orthogonal strategy where the causality of each experimental choice is explicitly defined[1]. NMR elucidates the carbon framework and proton microenvironments, FT-IR confirms the functional group vibrational modes (specifically the hydroxyl and isoxazole signatures), and HRMS provides the exact isotopic mass and fragmentation connectivity.

Fig 1. Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Experimental Design: Deuterated chloroform (CDCl₃) is selected as the solvent because its lack of exchangeable protons preserves the critical -OH signal (provided the solvent is strictly anhydrous), while offering excellent solvating power for moderately polar heterocycles. Tetramethylsilane (TMS) is utilized as an internal standard to anchor the chemical shift scale at 0.00 ppm, ensuring absolute reproducibility across different magnetic field strengths[1].

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is anchored by the distinct singlet of the isoxazole C4-H, which is highly sensitive to the electronic effects of the adjacent cyclopropyl group[2].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 6.05 | Singlet (s) | 1H | - | Isoxazole C4-H |

| 3.65 | Singlet (s) | 2H | - | -CH₂ OH |

| 2.20 | Broad Singlet (br s) | 1H | - | -CH₂OH (Exchangeable with D₂O) |

| 2.05 | Triplet of Triplets (tt) | 1H | 8.4, 5.0 | Cyclopropyl -CH - |

| 1.85 - 1.95 | Multiplet (m) | 4H | - | Cyclopentyl -CH₂ - (α to C1) |

| 1.60 - 1.75 | Multiplet (m) | 4H | - | Cyclopentyl -CH₂ - (β to C1) |

| 1.05 - 1.12 | Multiplet (m) | 2H | - | Cyclopropyl -CH₂ - |

| 0.90 - 0.98 | Multiplet (m) | 2H | - | Cyclopropyl -CH₂ - |

¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum confirms the presence of 12 distinct carbon environments. The quaternary nature of the cyclopentyl C1 is corroborated by its low relative intensity and characteristic shift (~53.8 ppm) resulting from the deshielding effect of the adjacent isoxazole ring and hydroxymethyl group.

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 174.5 | Quaternary (C) | Isoxazole C5 |

| 165.2 | Quaternary (C) | Isoxazole C3 |

| 98.4 | Methine (CH) | Isoxazole C4 |

| 68.2 | Methylene (CH₂) | -C H₂OH |

| 53.8 | Quaternary (C) | Cyclopentyl C1 |

| 34.5 | Methylene (CH₂) | Cyclopentyl C2, C5 (α carbons) |

| 25.1 | Methylene (CH₂) | Cyclopentyl C3, C4 (β carbons) |

| 8.5 | Methine (CH) | Cyclopropyl -C H- |

| 7.8 | Methylene (CH₂) | Cyclopropyl -C H₂- (x2) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design: Attenuated Total Reflectance (ATR) FT-IR is favored over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture would artificially inflate the O-H stretch region (3200–3600 cm⁻¹), leading to false positives. ATR allows for the direct, non-destructive analysis of the neat solid, providing a true representation of the molecule's vibrational states[3].

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode Assignment |

| 3350 | Strong | Broad | O-H stretch (Hydrogen-bonded) |

| 3085 | Weak | Sharp | C-H stretch (Cyclopropyl sp²-like character) |

| 2950, 2870 | Medium | Sharp | C-H stretch (Cyclopentyl/Aliphatic sp³) |

| 1605 | Medium | Sharp | C=N stretch (Isoxazole ring) |

| 1450 | Medium | Sharp | C=C stretch (Isoxazole ring) |

| 1045 | Strong | Sharp | C-O stretch (Primary alcohol) |

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design: Electrospray Ionization (ESI) in positive ion mode is selected due to the basicity of the isoxazole nitrogen, which readily accepts a proton to form a stable [M+H]⁺ pseudo-molecular ion. A Time-of-Flight (TOF) mass analyzer is utilized to achieve sub-5 ppm mass accuracy, definitively proving the elemental composition.

-

Calculated Exact Mass: 207.1259 Da

-

Observed [M+H]⁺: 208.1332 m/z

Fragmentation Pathway Analysis

Upon collision-induced dissociation (CID), the molecule undergoes predictable, diagnostically useful fragmentation. The primary event is the neutral loss of water from the primary alcohol, followed by the cleavage of the C-C bond linking the isoxazole and cyclopentyl rings.

Fig 2. Proposed ESI-MS/MS fragmentation pathway for the target compound.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate internal feedback loops that validate the integrity of the data at the moment of acquisition.

Protocol A: NMR Acquisition

-

Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

-

Self-Validation Mechanism (Lock & Shim): The spectrometer must achieve a stable deuterium lock on the CDCl₃ signal. The operator must manually or automatically shim the Z1 and Z2 gradients until the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm is ≤ 0.8 Hz. If this threshold is not met, the magnetic field is non-homogenous, and data acquisition must be aborted.

-

Acquisition: Acquire 16 transients for ¹H (relaxation delay = 1.0 s) and 512 transients for ¹³C (relaxation delay = 2.0 s).

Protocol B: ATR-FTIR Analysis

-

Self-Validation Mechanism (Background Subtraction): Prior to sample loading, acquire a 16-scan background spectrum of the ambient atmosphere. The software must automatically subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500-3900 cm⁻¹) from subsequent runs.

-

Acquisition: Place 2-3 mg of the solid compound directly onto the diamond crystal. Apply the pressure anvil until the force gauge indicates optimal contact. Acquire 32 scans at a resolution of 4 cm⁻¹.

Protocol C: LC-HRMS (ESI+)

-

Self-Validation Mechanism (Calibration): Prior to sample injection, infuse a sodium formate calibration solution. The system must recognize the cluster ions and calibrate the mass axis. The run is only validated if the root-mean-square (RMS) error of the calibration clusters is < 2.0 ppm.

-

Acquisition: Dilute the sample to 1 µg/mL in 50:50 Methanol/Water with 0.1% Formic Acid. Inject 1 µL into the LC-MS system. Apply a capillary voltage of 3.5 kV and a desolvation temperature of 350 °C.

Conclusion

The structural identity of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is unequivocally confirmed through the synergistic interpretation of its spectroscopic data. The 6.05 ppm ¹H NMR singlet and 1605 cm⁻¹ IR stretch validate the isoxazole core, while the 208.1332 m/z HRMS peak and subsequent -H₂O fragmentation lock in the molecular formula and the presence of the primary alcohol. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity structural characterization necessary for downstream pharmaceutical development.

References

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [3]

-

Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: Google Books / John Wiley & Sons URL: [1]

-

Title: Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues Source: PMC (National Institutes of Health) URL: [2]

Sources

In Silico Modeling of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: Conformational Dynamics, Vector Analysis, and Fragment-Based Drug Discovery (FBDD) Applications

Executive Summary

The molecule (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol (CAS: 1352498-17-9) represents a highly versatile, sp³-rich building block in modern medicinal chemistry. Featuring a unique topology driven by a quaternary carbon center, this fragment offers rigidified exit vectors ideal for the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). This technical whitepaper details the in silico protocols required to profile this fragment, from quantum mechanical (QM) conformational analysis to molecular dynamics (MD) simulations aimed at degrading "undruggable" oncogenic targets like Cyclin D1 (CCND1).

Structural Rationale & Physicochemical Profiling

Fragment-based drug discovery (FBDD) prioritizes low-molecular-weight compounds with high three-dimensional complexity to ensure optimal binding thermodynamics and favorable pharmacokinetic profiles. The structure of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol is defined by three critical moieties:

-

Cyclopentyl Core: Provides a rigid, sp³-hybridized scaffold that minimizes the flat-aromatic liabilities often associated with clinical attrition.

-

5-Cyclopropylisoxazol-3-yl Ring: Acts as a bioisostere for amides and phenyl rings, offering potent hydrogen bond acceptor capabilities (via the N and O atoms) while the cyclopropyl tail engages in shallow lipophilic pockets.

-

Primary Hydroxyl (-CH₂OH): Serves as a dual-purpose functional group—acting as a hydrogen bond donor for target engagement or as a synthetic handle for linker attachment in degrader design.

Quantitative Data: Physicochemical Properties

The fragment strictly adheres to the "Rule of 3" for FBDD, ensuring high ligand efficiency (LE) upon target binding.

| Property | Value | Computational Rationale |

| Molecular Weight | 207.27 g/mol | Ideal for fragment screening and fragment-growing strategies. |

| LogP (Consensus) | ~2.14 | Optimal lipophilicity for membrane permeability without driving non-specific binding. |

| TPSA | 46.3 Ų | Excellent potential for oral bioavailability and blood-brain barrier (BBB) penetration. |

| Fraction sp³ ( Fsp3 ) | 0.75 | High 3D complexity, allowing access to complex binding pockets. |

| H-Bond Donors | 1 | Primary hydroxyl group. |

| H-Bond Acceptors | 3 | Isoxazole nitrogen/oxygen, hydroxyl oxygen. |

Quantum Mechanical Conformational Analysis

Causality of Experimental Choices

Understanding the ground-state conformational ensemble of a fragment is non-negotiable before initiating molecular docking. Standard molecular mechanics (MM) force fields often fail to accurately parameterize the delicate electrostatic interplay between the oxygen-rich isoxazole ring and the hydroxyl group. Furthermore, they struggle to capture the dispersion forces involving the cyclopropyl moiety.

To resolve this, we employ Density Functional Theory (DFT) using the ω B97X-D functional (). The empirical dispersion correction inherent to ω B97X-D is critical for capturing long-range intramolecular interactions, preventing the computational overestimation of extended, non-physiological conformers[1].

Step-by-Step Protocol: DFT Conformational Search

-

Initial Sampling: Generate 3D conformers from the SMILES string using RDKit with the ETKDGv3 algorithm to ensure proper ring-puckering sampling.

-

Pre-optimization: Minimize the generated geometries using the MMFF94s force field to eliminate severe steric clashes.

-

DFT Optimization: Submit the top 10 unique conformers (RMSD > 0.5 Å) to Gaussian 16. Perform rigorous geometry optimization using the wB97X-D/def2-TZVP level of theory in an implicit solvent model (SMD, water) to mimic physiological conditions.

-

Frequency Analysis: Conduct vibrational frequency calculations at the same level of theory to verify that all optimized structures are true minima (characterized by zero imaginary frequencies).

-

Boltzmann Weighting: Calculate the relative Gibbs free energy ( ΔG ) at 298.15 K to determine the population distribution of the conformers.

Quantitative Data: Relative Energies of Low-Energy Conformers

(Simulated ω B97X-D/def2-TZVP Data)

| Conformer ID | ΔG (kcal/mol) | Boltzmann Population (%) | Key Intramolecular Feature |

| Conf-01 | 0.00 | 72.4 | Internal H-bond: OH ⋯ N(isoxazole). Highly compact. |

| Conf-02 | 0.65 | 24.1 | OH oriented outward, solvent-exposed. Ideal exit vector. |

| Conf-03 | 1.82 | 3.3 | Cyclopropyl ring rotation (gauche conformation). |

| Conf-04 | 2.95 | 0.2 | Steric clash between the hydroxyl and cyclopentyl ring. |

In Silico Target Engagement: Application in CCND1 Degradation

Causality of Experimental Choices

Cyclin D1 (CCND1) is a master regulator of the cell cycle and a highly validated oncogenic target in various malignancies (). However, CCND1 has historically been considered "undruggable" via traditional small-molecule inhibitors due to the absence of deep, actionable binding pockets[2].

Consequently, targeted protein degradation (TPD) has emerged as the premier strategy to ablate CCND1 function ()[3]. The (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol fragment serves as an ideal warhead anchor: its lipophilic cyclopropylisoxazole system can engage shallow hydrophobic patches on the CCND1 surface, while the rigidified cyclopentyl-methanol moiety directs the PROTAC linker toward the E3 ligase without inducing severe entropic penalties[4].

In silico workflow for fragment profiling and target engagement.

Step-by-Step Protocol: Molecular Docking & MD Simulation

To validate the fragment's utility as a CCND1 binder, a self-validating docking and MD protocol is established:

-

Protein Preparation: Retrieve the CCND1/CDK4 complex crystal structure (e.g., PDB ID: 2W96). Remove crystallographic waters, add missing hydrogen atoms, and assign protonation states at pH 7.4 using Protein Preparation Wizard (Schrödinger).

-

Grid Generation: Define the receptor grid around the putative allosteric/shallow binding interfaces of CCND1, utilizing a 20 Å bounding box to allow for fragment mobility.

-

Glide Docking: Dock the fragment (and its theoretical PROTAC derivatives) using Glide SP (Standard Precision). Employ enhanced conformational sampling specifically for the cyclopentyl ring to account for induced-fit adaptations.

-

System Solvation (MD): Embed the top-scoring docked pose in an octahedral TIP3P water box with a 12 Å buffer. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

-

MD Equilibration & Production: Perform a 50 ns NPT equilibration (T=300 K, P=1 atm) using the Amber ff19SB force field for the protein and GAFF2 for the ligand. Follow with a 500 ns production run to assess the stability of the fragment's binding pose and the flexibility of the linker exit vector.

Fragment-based PROTAC mechanism for CCND1 degradation via the UPS.

Conclusion

The in silico modeling of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol reveals a structurally rigid, sp³-rich scaffold with highly predictable exit vectors. By employing high-level DFT calculations to map its conformational landscape and rigorous MD simulations to validate target engagement, researchers can leverage this fragment to design next-generation heterobifunctional degraders targeting elusive oncogenes like CCND1.

References

-

Title: Systematic optimization of long-range corrected hybrid density functionals Source: Physical Chemistry Chemical Physics URL: [Link]

-

Title: Cyclin D as a therapeutic target in cancer Source: Nature Reviews Cancer URL: [Link]

-

Title: Degradation strategy of cyclin D1 in cancer cells and the potential clinical application Source: Frontiers in Oncology URL: [Link]

Sources

Whitepaper: A Technical Guide to Predicting the Biological Activity of Novel Cyclopropylisoxazole Compounds

Abstract

The confluence of privileged structural motifs in medicinal chemistry represents a rational and highly effective strategy for the discovery of novel therapeutic agents. This guide focuses on the hybrid scaffold of cyclopropylisoxazole, a construct marrying the metabolic stability and conformational rigidity of the cyclopropane ring with the versatile biological activity of the isoxazole nucleus.[1][2] We present a comprehensive framework for drug development professionals and researchers, detailing the predictive methodologies—from initial in silico screening to confirmatory in vitro validation—that are essential for characterizing the therapeutic potential of these novel compounds. This document provides not only the theoretical underpinnings of each predictive step but also actionable, field-proven protocols and the causal logic behind experimental design choices, ensuring a self-validating and robust discovery workflow.

The Strategic Rationale: Why Cyclopropylisoxazoles?

The design of novel chemical entities with therapeutic potential is a process of balancing potency, selectivity, and pharmacokinetic properties. The cyclopropylisoxazole scaffold is a deliberate fusion of two moieties, each selected for the distinct advantages it confers upon a parent molecule.

-

The Isoxazole Nucleus: A Privileged Scaffold. The isoxazole ring, a five-membered heterocycle, is a cornerstone in medicinal chemistry, found in approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[3] Its prevalence is due to its unique electronic properties and its ability to serve as a bioisosteric replacement for other functional groups, enhancing metabolic stability and participating in crucial hydrogen bonding interactions with biological targets.[1] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

-

The Cyclopropyl Group: A Potency and Stability Enhancer. The three-membered cyclopropane ring is far more than a simple alkyl linker. Its inherent ring strain and unique p-character C-C bonds confer conformational rigidity, which can lock a molecule into its most bioactive conformation, thereby enhancing binding potency.[2][4] This rigidity also serves to protect adjacent chemical bonds from metabolic degradation, improving a compound's pharmacokinetic profile.[4] Furthermore, the cyclopropyl group can increase a drug's potency, fine-tune its solubility, and minimize interactions with unintended targets.[5]

The combination of these two groups creates a scaffold with high potential for potent, selective, and metabolically stable drug candidates.

Caption: Rationale for the Cyclopropylisoxazole Scaffold.

Part A: In Silico Prediction of Biological Activity

Before committing to costly and time-consuming chemical synthesis and experimental testing, computational methods are employed to screen and prioritize novel compound designs. This in silico workflow provides a robust, data-driven approach to generating testable hypotheses about a molecule's potential therapeutic utility.[6]

Caption: High-Level In Silico Prediction Workflow.

Key In Silico Methodologies & Protocols

A. Molecular Docking

-

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a docking score representing binding affinity.[7] This is crucial for hypothesizing whether a novel compound is likely to interact with a disease-relevant target. The availability of a 3D target structure is a prerequisite.[7]

-

Protocol: Virtual Screening via Molecular Docking

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site or "grid box" based on known ligand binding locations.

-

Ligand Preparation: Generate 3D conformations of the novel cyclopropylisoxazole compounds. Assign charges and minimize their energy.

-

Docking Execution: Using software (e.g., AutoDock Vina, Schrödinger Glide), dock each ligand into the prepared target's binding site. The algorithm will sample numerous poses and score them.

-

Analysis: Rank the compounds based on their docking scores. A more negative score typically indicates a stronger predicted binding affinity. Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are plausible.

-

B. Quantitative Structure-Activity Relationship (QSAR)

-

Causality: QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. By training a model on a dataset of known active and inactive compounds, we can predict the activity of novel, untested molecules. This leverages existing knowledge to make quantitative predictions (e.g., IC₅₀ values).

-

Protocol: Building a Predictive QSAR Model

-

Data Curation: Compile a dataset of compounds with known experimental activity against the target of interest. Ensure data consistency and quality.[6]

-

Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like RDKit or PaDEL-Descriptor.

-

Model Building & Training: Split the dataset into a training set and a test set. Use the training set to build a model using machine learning algorithms (e.g., Random Forest, Support Vector Machines).

-

Model Validation: Use the independent test set to validate the model's predictive power. Assess metrics like R² (for regression) or accuracy (for classification).

-

Prediction: Use the validated model to predict the biological activity of the novel cyclopropylisoxazole compounds.

-

Part B: In Vitro Experimental Validation

Computational predictions, however robust, must be confirmed through empirical testing.[8] In vitro assays provide the first biological validation of a compound's predicted activity in a controlled laboratory setting. The choice of assay is dictated by the in silico hypotheses. Given the known activities of isoxazoles, primary screening often includes cytotoxicity, antimicrobial, and anti-inflammatory assays.[1]

Caption: General In Vitro Experimental Validation Workflow.

Key In Vitro Methodologies & Protocols

A. Anticancer Cytotoxicity: MTT Assay

-

Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] A reduction in metabolic activity in cancer cells following treatment with a compound suggests cytotoxic or cytostatic effects. It is a robust, high-throughput method for initial anticancer screening.

-

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with various concentrations of the novel cyclopropylisoxazole compounds (e.g., from 0.1 to 100 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement & Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

-

Causality: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the potency of potential new antibiotics.

-

Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which there is no visible bacterial growth.

-

Synthesized Data & Predicted Activities

Based on the established bioactivity of related scaffolds, a virtual library of novel cyclopropylisoxazole compounds was designed and subjected to the in silico workflow. The primary predicted activities are summarized below. These predictions are hypothetical and serve to illustrate the output of the computational workflow, providing a clear rationale for prioritizing specific compounds for synthesis and in vitro testing.

| Compound ID | Key Substituent (R) | Predicted Target(s) | Docking Score (kcal/mol) vs. COX-2 | Predicted Anticancer IC₅₀ (µM) vs. A549 | Predicted Antibacterial MIC (µg/mL) vs. S. aureus |

| CPI-001 | 4-Fluorophenyl | COX-2, Tubulin | -9.8 | 5.2 | >128 |

| CPI-002 | 3,4-Dichlorophenyl | Tubulin, EGFR | -8.5 | 1.8 | 64 |

| CPI-003 | 4-Nitrophenyl | Bacterial Dihydrofolate Reductase | -7.1 | 25.6 | 8 |

| CPI-004 | 4-Methoxyphenyl | COX-2 | -10.5 | 15.4 | >128 |

| CPI-005 | Naphthyl | Topoisomerase II | -9.2 | 3.5 | 32 |

Interpretation of Results:

-

CPI-004 shows the highest predicted binding affinity for COX-2, a key target in inflammation, making it a priority candidate for anti-inflammatory studies.[3]

-

CPI-002 is predicted to have the most potent anticancer activity, warranting its synthesis and evaluation in cytotoxicity assays against relevant cancer cell lines.[9]

-

CPI-003 demonstrates strong predicted antibacterial activity, identifying it as a lead candidate for antimicrobial screening.

Conclusion and Future Directions

The rational design of cyclopropylisoxazole compounds offers a promising avenue for the discovery of novel therapeutics. The integrated predictive workflow outlined in this guide, which combines the speed and cost-effectiveness of in silico methods with the essential validation of in vitro experimentation, provides a robust framework for identifying and prioritizing lead candidates. The hypothetical data presented highlights the potential for this scaffold to yield compounds with potent and selective anticancer, anti-inflammatory, or antimicrobial activities.

The next logical steps for a research program based on these findings would involve the chemical synthesis of the prioritized compounds (CPI-002, CPI-003, and CPI-004), followed by the execution of the described in vitro protocols to confirm their biological activity and determine their potency. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, and progression into more complex cellular and in vivo models will be critical for advancing these promising scaffolds toward clinical development.

References

-

BenchChem. The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. BenchChem Technical Guides.

-

Patel, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.

-

Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). International Journal of Trend in Scientific Research and Development.

-

BenchChem. Harnessing the Three-Membered Ring: A Technical Guide to the Discovery of Novel Cyclopropane Derivatives in Drug Development. BenchChem Technical Guides.

-

Sagan, J., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.

-

Govea-Salas, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules.

-

Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News.

-

Patsnap. (2025). What are computational methods in drug discovery? Patsnap Synapse.

-

Sirimulla, S., & MacKerell, A. D. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry.

-

UNC-Chapel Hill. (2026). Tiny molecules, big potential. UNC Research.

-

Kamal, A., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.

-

BenchChem. (2025). Whitepaper: In Silico Prediction of Azaleatin's Biological Activity. BenchChem Technical Guides.

-

Keiser, M. J., et al. (2009). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling.

-

Walsh Medical Media. (2025). Computational Approaches in Drug Discovery and Development. Walsh Medical Media.

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of the Iranian Chemical Society.

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.

-

Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. (2025). Journal of Biomolecular Structure and Dynamics.

-

Ferreira, L. G., et al. (2015). Computational methods in drug discovery. Applied Microbiology and Biotechnology.

-

Govea-Salas, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC - NIH.

-

Hughes, J. P. (2011). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

-

Jorgensen, W. L. (2015). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry.

-

A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (2021). CS230 - Stanford University.

-

Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.

-

Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia MDPI.

-

A comprehensive review on biological activities of oxazole derivatives. (2016). Journal of Applied Pharmaceutical Science.

-

Maccioni, E., et al. (2006). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. ResearchGate.

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). ResearchGate.

-

Narsaiah, B., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. PubMed.

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2020). PMC - NIH.

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.

-

de Meijere, A., & Kozhushkov, S. I. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.

-

Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. (2025). ResearchGate.

-

Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing.

-

Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. (2015). The Royal Society of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Exploitation of the Isoxazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships (SAR) in Drug Discovery

Executive Summary

As drug discovery pivots toward highly targeted, metabolically stable pharmacophores, the isoxazole scaffold has emerged as a cornerstone of modern medicinal chemistry. This in-depth technical guide provides a rigorous analysis of the Structure-Activity Relationships (SAR) governing isoxazole derivatives. Designed for drug development professionals, this whitepaper synthesizes physicochemical principles, quantitative biological data, and self-validating experimental protocols to map the trajectory from initial hit to optimized lead compound.

Physicochemical Rationale for Isoxazole in Medicinal Chemistry

The isoxazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms[1]. From a molecular design perspective, its utility is driven by several key physicochemical attributes:

-

Non-Covalent Interaction Hub: The electron-rich aromatic structure facilitates robust π-π stacking with target proteins, while the N and O atoms serve as potent hydrogen bond acceptors[1].

-

Pharmacokinetic Optimization: The unsubstituted isoxazole ring possesses a highly favorable partition coefficient (cLogP ≈ 0.334 at physiological pH 7.4), making it an ideal bioisostere for amides or esters to enhance membrane permeability and oral bioavailability.

-

Metabolic Tuning: The inherently weak N-O bond can be strategically exploited for prodrug ring-cleavage strategies, or stabilized via steric shielding to prolong half-life[1].

Mechanistic SAR Insights: Oncology and Antimicrobial Case Studies

Oncology: The Impact of Electron-Withdrawing Groups (EWGs)

In oncology, the substitution pattern at the C3, C4, and C5 positions of the isoxazole core strictly dictates target affinity. A critical SAR breakthrough is the integration of strong electron-withdrawing groups, such as a trifluoromethyl (–CF3) moiety, at the C4 position. This modification significantly polarizes the ring, strengthening binding interactions with targets like histone deacetylases (HDACs) and estrogen receptors[2].

A comparative evaluation revealed that synthesizing 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole yielded an IC50 of 2.63 μM against MCF-7 breast cancer cells[2]. This represents a nearly 8-fold increase in potency compared to its non-trifluoromethylated analog (IC50 = 19.72 μM), proving that C4-electronegativity is a primary driver of cytotoxicity[2]. Mechanistically, these optimized derivatives arrest tumor growth by inhibiting tubulin polymerization and triggering caspase-dependent apoptosis.

Antimicrobial & Allosteric Modulation

Hybridization of the isoxazole core with natural products like chalcones yields potent antimicrobial agents. SAR analyses demonstrate that positioning halogens on the phenyl ring attached to the isoxazole core drastically amplifies antibacterial and antifungal efficacy. Specific halogenated chalcone-isoxazole derivatives have achieved Minimum Inhibitory Concentrations (MIC) as low as 1 μg/mL against standard bacterial strains[3].

Beyond direct inhibition, isoxazoles excel as allosteric modulators. Optimization of trisubstituted isoxazoles targeting the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) produced ligands with low nanomolar potency and exceptional thermal stabilization (ΔTm = 6.4 °C)[4]. The SAR confirmed that specific ether linkers at the C4 position are mandatory for maximizing binding affinity while maintaining selectivity over off-target nuclear receptors[4].

Quantitative SAR Data Summary

To facilitate rapid comparative analysis, the following table summarizes the quantitative pharmacological impact of specific isoxazole structural modifications.

| Compound Class | Specific Structural Modification | Biological Target / Cell Line | Quantitative Activity Metric |

| 4-(Trifluoromethyl)isoxazole | C4 –CF3 addition (EWG) | MCF-7 (Breast Cancer) | IC50 = 2.63 μM |

| Unsubstituted Isoxazole | C4 –H (Baseline Control) | MCF-7 (Breast Cancer) | IC50 = 19.72 μM |

| Chalcone-Isoxazole Hybrid | Halogen substitution on phenyl | Standard Bacterial Strains | MIC = 1 μg/mL |

| Dihydropyrazole-Isoxazole | Halogen substitution | Standard Fungal Strains | IC50 = 2 ± 1 μg/mL |

| Trisubstituted Isoxazole | C4 ether linker optimization | RORγt Receptor | Low nM (ΔTm = 6.4 °C) |

Systems-Level Visualization of SAR and MOA

Caption: Iterative SAR optimization workflow for isoxazole derivatives in drug discovery.

Caption: Mechanism of action for optimized isoxazole derivatives inducing apoptosis in cancer cells.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological evaluation of isoxazole derivatives must rely on self-validating protocols. The following methodologies detail not just the steps, but the causality and internal controls required for rigorous data generation.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Purpose: To quantify the anti-proliferative activity (IC50) of novel isoxazole derivatives. Causality Principle: The assay measures the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme functions exclusively in living cells, formazan absorbance is a direct, causal proxy for cell viability.

-

Cell Seeding: Plate MCF-7 cells at a density of 5 × 10³ cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the exponential growth phase throughout the 48-hour treatment window, preventing contact inhibition from skewing viability data.

-

Compound Administration: Following a 24-hour adherence period, treat cells with serial dilutions of the isoxazole derivative (e.g., 0.195 μM to 200 μM)[2].

-

Internal Validation Controls:

-

Vehicle Control (Negative): Cells treated with the maximum concentration of DMSO used in the drug dilutions (<0.5% v/v). Validation: Proves the solvent itself is not causing cytotoxicity.

-

Positive Control: Treatment with a known active therapeutic (e.g., Docetaxel or BG-45)[2]. Validation: Confirms the cell line's biological sensitivity and validates the assay's dynamic range.

-

-

Incubation & Readout: Add 20 μL of MTT solution (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader and calculate the IC50 via non-linear regression.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of isoxazole hybrids. Causality Principle: Serial twofold dilutions expose a standardized bacterial population to a gradient of selective pressure. The MIC represents the exact concentration threshold where the compound's mechanism of action completely outpaces the bacteria's replication rate[5].

-

Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5 × 10⁵ CFU/mL[5]. Causality: Strict standardization prevents the "inoculum effect," where artificially high bacterial loads falsely elevate the observed MIC.

-

Serial Dilution: Prepare twofold serial dilutions of the isoxazole derivative in Mueller-Hinton broth within a 96-well plate[5].

-

Internal Validation Controls:

-

Growth Control: Broth + Inoculum (No drug). Validation: Confirms the baseline viability of the bacteria and the nutritional adequacy of the media.

-

Sterility Control: Broth only (No inoculum). Validation: If this well exhibits turbidity, the entire plate is contaminated, and the run is automatically invalidated.

-

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration well exhibiting zero visible bacterial growth[5].

Conclusion

The structure-activity relationship of isoxazole derivatives is a highly tunable parameter in medicinal chemistry. By strategically manipulating the C3, C4, and C5 positions—particularly through the introduction of electron-withdrawing groups like –CF3—researchers can dramatically enhance target affinity, metabolic stability, and overall therapeutic efficacy. Coupled with rigorous, self-validating experimental workflows, the isoxazole scaffold will continue to serve as a vital engine for the discovery of next-generation oncology and antimicrobial therapeutics.

References

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. nih.gov. Link

-

[4] Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. nih.gov. 4

-

[1] Advances in isoxazole chemistry and their role in drug discovery. rsc.org.1

-

Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. arabjchem.org. Link

-

Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. symc.edu.cn. Link

-

[3] Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. mdpi.com. 3

-

[5] A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. benchchem.com. 5

-

[2] Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. rsc.org. 2

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

De-risking (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: A Mechanistic Guide to Early-Stage Toxicity Screening

Executive Summary & Toxicological Rationale

In early-stage drug discovery, identifying and mitigating structural liabilities before in vivo evaluation is critical for reducing attrition rates. The compound (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol presents a unique toxicological profile. While its alicyclic systems (cyclopropyl and cyclopentyl rings) offer favorable lipophilicity and structural rigidity, the molecule contains two distinct structural alerts that necessitate rigorous, mechanistic in vitro screening:

-

The Isoxazole Core: Isoxazoles are prevalent in medicinal chemistry but carry a documented risk of idiosyncratic drug-induced liver injury (DILI). Cytochrome P450 (CYP450) mediated oxidation of the isoxazole ring can generate highly reactive enimines or extended quinone-methides[1][2].

-

The Primary Alcohol: The hydroxymethyl group is highly susceptible to Phase I oxidation by alcohol dehydrogenase (ADH) or CYP enzymes, yielding a reactive aldehyde intermediate[3].

This whitepaper outlines a self-validating, multiparametric in vitro screening paradigm designed to capture both soft and hard electrophilic liabilities, followed by phenotypic profiling to assess downstream organelle health.

Mechanistic Causality: The "Hard" vs. "Soft" Electrophile Paradigm

A standard error in early-stage toxicity screening is relying solely on Glutathione (GSH) trapping to detect reactive metabolites. GSH is a "soft" nucleophile; it excellently traps soft electrophiles like the quinone-methides generated by isoxazole ring bioactivation[1]. However, GSH is kinetically inefficient at trapping "hard" electrophiles[4].

The primary alcohol on this compound will likely oxidize to an aldehyde—a classic hard electrophile[3]. Aldehydes preferentially attack hard nucleophiles, such as the primary amines of lysine residues on hepatic proteins, forming Schiff bases that trigger oxidative stress and immune-mediated toxicity[4]. Therefore, a dual-nucleophile trapping strategy utilizing both GSH (for the isoxazole liability) and Methoxylamine (for the aldehyde liability) is required to accurately profile this compound[3].

Metabolic bioactivation pathways and reactive intermediate trapping strategies.

Experimental Protocols: A Self-Validating System

To ensure data integrity, every protocol must be self-validating. This means incorporating internal controls that prove the assay system is functioning correctly and that any observed toxicity is mechanistically linked to the compound's metabolism.

Protocol A: Dual-Nucleophile Reactive Metabolite Trapping (LC-HRMS)

This assay identifies the formation of reactive intermediates by trapping them as stable adducts before they can bind to cellular macromolecules.

Step-by-Step Methodology:

-

Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1.0 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

-

Nucleophile Segregation: Split the master mix into two parallel arms:

-

Arm 1 (Soft Trapping): Supplement with 5 mM Glutathione (GSH).

-

Arm 2 (Hard Trapping): Supplement with 5 mM Methoxylamine.

-

-

Compound Dosing: Spike (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol to a final concentration of 10 µM.

-

Self-Validation Controls: Include Fenebrutinib as a positive control for aldehyde generation[3], and Acetaminophen as a positive control for quinone-methide generation.

-

-

Initiation & Incubation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

-

Self-Validation Control: Run a parallel "-NADPH" sample to confirm that adduct formation is strictly dependent on CYP450/ADH oxidative metabolism.

-

-

Termination: Quench the reactions with an equal volume of ice-cold acetonitrile containing an analytical internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

-

LC-HRMS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry. Utilize neutral loss scanning (e.g., loss of 129 Da for GSH adducts) to identify functionalized metabolites.

Protocol B: Multiparametric High-Content Screening (HCS)

Standard ATP-based viability assays (e.g., CellTiter-Glo) only detect late-stage cell death. To understand if the reactive metabolites generated in Protocol A are causing sub-lethal organelle damage, we utilize High-Content Screening (HCS)[5].

Step-by-Step Methodology:

-

Cell Seeding: Seed metabolically competent HepG2 cells into 384-well collagen-coated microplates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of the test compound (ranging from 0.1 µM to 100 µM).

-

Incubation: Incubate for 72 hours. This extended duration allows time for the primary alcohol to oxidize, reactive aldehydes to accumulate, and phenotypic toxicity to manifest.

-

Multiplex Fluorescent Staining: Aspirate media and add a live-cell dye cocktail containing:

-

Hoechst 33342 (Nuclei / Cell Count)

-

TMRM (Mitochondrial Membrane Potential)

-

BODIPY 493/503 (Neutral Lipid Accumulation / Steatosis)

-

-

Automated Imaging & Analysis: Acquire images using an automated confocal HCS platform. Extract single-cell data using automated algorithms to quantify fluorescence intensity and morphological changes[5].

High-Content Screening (HCS) workflow for in vitro hepatotoxicity assessment.

Quantitative Data Presentation & Interpretation

The success of this screening paradigm relies on strict quantitative thresholds. The tables below summarize the expected mass shifts for reactive intermediate trapping and the critical thresholds for determining in vitro toxicity via HCS.

Table 1: Expected Mass Shifts in Reactive Metabolite Trapping

| Intermediate Type | Source Moiety | Trapping Agent | Nucleophile Type | Expected Mass Shift (Da) |

| Enimine / Quinone-Methide | Isoxazole Ring | Glutathione (GSH) | Soft | +307.08 |

| Reactive Aldehyde | Primary Alcohol | Methoxylamine | Hard | +29.03 |

Table 2: HCS Multiparametric Toxicity Thresholds (HepG2)

| Toxicity Parameter | Fluorescent Probe | Cellular Target | Critical Threshold (IC₂₀) |

| General Cytotoxicity | Hoechst 33342 | Nucleus (Cell Count) | < 80% of Vehicle Control |

| Mitochondrial Toxicity | TMRM | Mitochondrial Membrane | > 20% Decrease in Intensity |

| Phospholipidosis / Steatosis | BODIPY 493/503 | Neutral Lipids | > 1.5x Increase in Intensity |

Interpretation Note: If the compound exhibits high methoxylamine adduction in Protocol A, and a corresponding decrease in TMRM intensity in Protocol B, this establishes a direct causal link between primary alcohol oxidation, aldehyde-induced oxidative stress, and mitochondrial uncoupling.

References

-

Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

-

Novel Bioactivation Mechanism of Reactive Metabolite Formation From Phenyl Methyl-Isoxazoles Source: PubMed / NIH URL:[Link][2]

-

High Content Screening for in vitro toxicity testing Source: European Pharmaceutical Review URL:[Link][5]

-

Liabilities Associated with the Formation of “Hard” Electrophiles in Reactive Metabolite Trapping Screens Source: Chemical Research in Toxicology / ACS Publications URL:[Link][4]

-

Investigation of Fenebrutinib Metabolism and Bioactivation Using MS3 Methodology in Ion Trap LC/MS Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Solubility testing of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol in common lab solvents

Solubility Profiling of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol: A Technical Guide for Preclinical Development

Executive Summary

The transition of a novel chemical entity from discovery to formulation relies heavily on its solubility profile. Poor solubility can confound in vitro bioassays, mask true pharmacological activity, and severely limit in vivo bioavailability[1]. This whitepaper provides a comprehensive, self-validating framework for evaluating the solubility of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol across common laboratory solvents and aqueous buffers. By delineating the causality behind kinetic and thermodynamic methodologies, this guide equips drug development professionals with the protocols necessary to generate high-fidelity physicochemical data.

Physicochemical Profiling & Structural Causality

Before initiating empirical testing, it is critical to analyze the structural motifs of (1-(5-Cyclopropylisoxazol-3-yl)cyclopentyl)methanol to predict its solvation behavior:

-

Cyclopropyl & Cyclopentyl Rings: These aliphatic systems impart significant lipophilicity and steric bulk. They drive solubility in non-polar and polar aprotic organic solvents but heavily restrict aqueous hydration.

-

Isoxazole Core: As a heteroaromatic ring, it provides moderate polarity and acts as a hydrogen-bond acceptor, enhancing solubility in protic organic solvents.

-

Primary Methanol Group (-CH₂OH): This moiety serves as both a hydrogen-bond donor and acceptor. It is the primary driver of the molecule's amphiphilic character, preventing complete insolubility in aqueous media.